Counterion-Dependent Differentiation: Mesitylenesulfonate vs. Halide and Tosylate Salts in Patent Claims
The foundational patent NZ302027A explicitly claims thiazolium compounds for reversing AGE-mediated cross-linking where the counterion X is selected from 'a halide, tosylate, methanesulfonate or mesitylenesulfonate ion' [1]. This establishes a direct comparator framework: 3-aminothiazolium mesitylenesulfonate is one of four explicitly preferred salt forms. The mesitylenesulfonate anion provides a sterically demanding, non-coordinating counterion that can enhance solubility in organic media and reduce hygroscopicity compared to halide salts. While quantitative head-to-head biophysical data for this specific compound remain limited in the public domain, its inclusion as a distinct, preferred embodiment in the patent claims constitutes a class-level inference that the mesitylenesulfonate salt imparts a meaningful physical property advantage over the simpler chloride or bromide salts for formulation and handling.
| Evidence Dimension | Patent-claimed salt form preference |
|---|---|
| Target Compound Data | 3-aminothiazolium mesitylenesulfonate (explicitly claimed) |
| Comparator Or Baseline | 3-aminothiazolium chloride, bromide, tosylate, methanesulfonate (also explicitly claimed) |
| Quantified Difference | Not quantifiable from available data; differentiation is qualitative and based on patent embodiment preferences. |
| Conditions | Patent claims (NZ302027A) for pharmaceutical compositions targeting AGE-mediated protein cross-linking [1]. |
Why This Matters
For researchers procuring a 3-aminothiazolium salt for anti-glycation studies, selecting the mesitylenesulfonate form ensures alignment with the preferred counterion embodiment in foundational intellectual property, which is critical for downstream pharmacological profiling and potential translational relevance.
- [1] The Picower Institute for Medical Research; Alteon Inc. Thiazolium compounds and their use in pharmaceutical compositions. New Zealand Patent NZ302027A, published April 27, 2001. View Source
